molecular formula C20H36N2O2 B1227378 1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol

1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol

Cat. No. B1227378
M. Wt: 336.5 g/mol
InChI Key: DNEUNQHNKDREAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol is a N-methylpiperazine.

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Applications :

    • A study by Al-Abdullah et al. (2014) explored derivatives of 1-adamantyl, including compounds with piperazine structures, demonstrating potent antibacterial activity and good anti-inflammatory effects in animal models (Al-Abdullah et al., 2014).
    • El-Emam et al. (2010) also investigated similar derivatives, finding good or moderate antibacterial activities, particularly against Gram-positive bacteria, and anti-inflammatory activity in animal models (El-Emam et al., 2010).
  • Chemical Synthesis and Structural Studies :

    • Perrakis et al. (1996) conducted a study on the structure of a compound similar to 1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol, examining the effect of temperature on the disorder of the adamantyl group (Perrakis et al., 1996).
    • Ulomskii et al. (2002) investigated the adamantylation process of triazin-4-ones, which is relevant to understanding the synthesis and properties of compounds with adamantyl groups (Ulomskii et al., 2002).
  • Potential Chemotherapeutic Applications :

    • El-Emam et al. (2012) explored the quantum chemical properties of a novel triazoline-3-thione compound with adamantyl and piperazine substituents, highlighting its potential as a chemotherapeutic agent (El-Emam et al., 2012).
  • Antiviral and Hypoglycemic Activities :

    • El-Emam et al. (2004) discovered that some derivatives of adamantyl, including those with piperazine structures, showed significant activity against HIV-1 and had potential as antiviral agents (El-Emam et al., 2004).
    • Al-Abdullah et al. (2015) evaluated N-(1-adamantyl)carbothioamide derivatives for antimicrobial and hypoglycemic activities, finding significant antibacterial activity and reduction in serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).

properties

Product Name

1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol

Molecular Formula

C20H36N2O2

Molecular Weight

336.5 g/mol

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C20H36N2O2/c1-21-3-5-22(6-4-21)14-19(23)15-24-7-2-20-11-16-8-17(12-20)10-18(9-16)13-20/h16-19,23H,2-15H2,1H3

InChI Key

DNEUNQHNKDREAR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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